8-(3-Hydroxyphenyl)-6-azaspiro[3.4]octan-5-one
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Overview
Description
8-(3-Hydroxyphenyl)-6-azaspiro[3.4]octan-5-one is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-Hydroxyphenyl)-6-azaspiro[3.4]octan-5-one typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved using a variety of catalysts and reaction conditions, depending on the specific requirements of the synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly. Techniques such as continuous flow synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
8-(3-Hydroxyphenyl)-6-azaspiro[3.4]octan-5-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions will vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to ensure optimal results.
Major Products Formed
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated analogs. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.
Scientific Research Applications
8-(3-Hydroxyphenyl)-6-azaspiro[3.4]octan-5-one has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of more complex molecules.
Biology: Its potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: The compound’s unique structure and potential biological activities make it a candidate for drug development, particularly in the areas of pain management and neuropharmacology.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 8-(3-Hydroxyphenyl)-6-azaspiro[3.4]octan-5-one is not fully understood but is believed to involve interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to fit into specific binding sites, potentially modulating the activity of its targets and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirocyclic molecules, such as:
- 2,6-Diazaspiro[3.4]octan-5-one
- 2,6-Diazaspiro[3.4]octan-7-one
Uniqueness
What sets 8-(3-Hydroxyphenyl)-6-azaspiro[3.4]octan-5-one apart from these similar compounds is its specific substitution pattern and the presence of the hydroxyphenyl group. This unique structure can lead to different biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C13H15NO2 |
---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
8-(3-hydroxyphenyl)-6-azaspiro[3.4]octan-5-one |
InChI |
InChI=1S/C13H15NO2/c15-10-4-1-3-9(7-10)11-8-14-12(16)13(11)5-2-6-13/h1,3-4,7,11,15H,2,5-6,8H2,(H,14,16) |
InChI Key |
DSNWRZRFCZHVOM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)C(CNC2=O)C3=CC(=CC=C3)O |
Origin of Product |
United States |
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